7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
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Overview
Description
The compound 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic molecule that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol typically involves multiple steps, including:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and pyridinyl positions.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction of the quinoline core can yield dihydroquinoline compounds .
Scientific Research Applications
7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol: can be compared to other quinoline derivatives, such as chloroquine and quinine, which are well-known for their antimalarial properties.
Benzyloxy derivatives: Compounds like 4-benzyloxyphenol share structural similarities and are used in various chemical syntheses.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C31H28ClN3O3 |
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Molecular Weight |
526.0 g/mol |
IUPAC Name |
7-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C31H28ClN3O3/c1-3-37-26-18-23(17-25(32)31(26)38-19-21-8-5-4-6-9-21)28(35-27-16-20(2)13-15-33-27)24-12-11-22-10-7-14-34-29(22)30(24)36/h4-18,28,36H,3,19H2,1-2H3,(H,33,35) |
InChI Key |
PIUTYAGHINCVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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